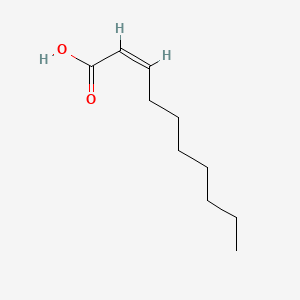

cis-2-Decenoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-dec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBXVVIUZANZAU-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418140 | |

| Record name | (Z)-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15790-91-7, 3913-85-7 | |

| Record name | cis-2-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15790-91-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dispersal Agent: A Technical Guide to the Mechanism of Action of cis-2-Decenoic Acid on Bacterial Biofilms

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of cis-2-decenoic acid (C2DA) as a potent biofilm dispersal agent. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data in a comparative format, details key experimental protocols, and visualizes complex signaling pathways.

Executive Summary

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. This compound, a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa, has emerged as a promising agent capable of inducing biofilm dispersal across a broad spectrum of bacteria, including both Gram-negative and Gram-positive species, and even the yeast Candida albicans.[1][2] This molecule triggers a shift from a sessile, biofilm-associated lifestyle to a planktonic, free-swimming state.[2] The multifaceted mechanism of action involves the modulation of bacterial signaling pathways, alteration of gene expression, and a remarkable ability to revert antimicrobial-tolerant persister cells to a susceptible state.[1][2][3] This guide elucidates these core mechanisms to facilitate further research and development of C2DA-based antibiofilm strategies.

Core Mechanisms of Action

This compound employs a multi-pronged approach to dismantle bacterial biofilms, primarily through:

-

Induction of the Native Biofilm Dispersion Response: C2DA acts as a signaling molecule that triggers the natural dispersal process in a variety of microorganisms.[1] This process involves the release of individual cells from the biofilm matrix, enabling them to colonize new surfaces.[1]

-

Modulation of Persister Cells: A key aspect of biofilm recalcitrance is the presence of persister cells, which are dormant variants highly tolerant to antibiotics.[2] C2DA has been shown to increase the metabolic activity of these persister cells, effectively "awakening" them and restoring their susceptibility to conventional antimicrobial treatments.[2][3] This reversion from a tolerant to a sensitive phenotype is a critical advantage of C2DA.[2]

-

Inhibition of Biofilm Formation: Beyond dispersing established biofilms, C2DA can also prevent their initial formation.[1][4][5] It is thought to achieve this by maintaining cells in a metabolically active or dispersive state, thus interfering with the attachment and maturation phases of biofilm development.[1]

Quantitative Data on Biofilm Dispersal and Inhibition

The efficacy of this compound has been quantified across various bacterial species and experimental conditions. The following tables summarize key quantitative findings from the literature.

| Bacterial Species | Effective Concentration of C2DA | Effect | Reference |

| Pseudomonas aeruginosa PAO1 | 2.5 nM | Induction of biofilm dispersion in flow cell reactors. | [1] |

| Pseudomonas aeruginosa PA14 | 2.5 nM | Native concentration for biofilm dispersion. | [6] |

| Pseudomonas aeruginosa | 310 nM | Prevention of biofilm formation. | [1] |

| Pseudomonas aeruginosa | 100 nM | Used in transcriptomic studies to identify regulated genes. | [7] |

| Staphylococcus aureus (MRSA) | 125 µg/mL (734 µM) | Inhibition of biofilm formation. | [1][4][5] |

| Staphylococcus aureus (MRSA) | 500 µg/mL (2.94 mM) | Inhibition of bacterial growth. | [1][4][5] |

| Escherichia coli | 310 nM | Prevention of biofilm formation in catheters (single and dual-species with K. pneumoniae). | [1] |

| Klebsiella pneumoniae | 310 nM | Prevention of biofilm formation in catheters (dual-species with E. coli). | [1] |

| Various food-related bacteria | 310 nM | Significant increase in planktonic cells from pre-established biofilms. | [8] |

| Bacterial Species | Combined Agent | Observed Synergistic Effect | Reference |

| Pseudomonas aeruginosa | Tobramycin or Ciprofloxacin | 1- and 2-log decreases in viability, respectively, compared to antibiotic alone. | [2] |

| Pseudomonas aeruginosa | Tobramycin | MIC decreased from >400 µg/mL to 64 µg/mL when combined with 100 nM C2DA. | [7] |

| Staphylococcus aureus (MRSA) | Daptomycin, Vancomycin, Linezolid | Increased biofilm reduction. | [4][5] |

| E. coli and P. aeruginosa persister cells | Ciprofloxacin | 1- to 2-log decrease in the number of persister cells with combined treatment. | [2] |

Signaling Pathways and Regulatory Networks

In Pseudomonas aeruginosa, the response to C2DA is, at least in part, mediated by a two-component regulatory system. Transcriptomic analysis has revealed that C2DA regulates a large number of genes, indicating a complex signaling network.

The DspS-DspR Two-Component System in P. aeruginosa

The current understanding suggests a signaling cascade initiated by the detection of C2DA. While the precise sensor for C2DA has been a subject of investigation, recent findings point to the hybrid sensor kinase DspS (PA4112) as a key player in sensing the C2DA signal.[6][9] This signal is then transduced, likely involving the response regulator DspR.[9] This system appears to be distinct from other known dispersion signaling pathways, such as those for nitric oxide and glutamate, although they may converge on a shared downstream mechanism.[6] Transcriptomic studies have shown that C2DA affects the expression of 666 genes in P. aeruginosa, highlighting its global regulatory impact.[1][6] These genes are involved in a wide array of cellular functions, including motility, chemotaxis, attachment, and metabolism.[1]

Caption: C2DA signaling pathway in P. aeruginosa.

Experimental Protocols

Reproducible and standardized methodologies are crucial for studying biofilm phenomena. Below are detailed protocols for key experiments used in the characterization of C2DA's antibiofilm properties.

Biofilm Inhibition and Dispersal Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to either inhibit biofilm formation or disperse a pre-formed biofilm.

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

This compound (C2DA) stock solution

-

Sterile, flat-bottomed 96-well microtiter plates

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Plate reader (OD at 595 nm)

Protocol for Biofilm Inhibition:

-

Grow an overnight culture of the test bacterium in the appropriate medium.

-

Dilute the overnight culture to a starting OD600 of 0.01 in fresh medium.

-

In a 96-well plate, add 100 µL of the diluted bacterial suspension to each well.

-

Add 100 µL of medium containing serial dilutions of C2DA to the wells. Include wells with medium and the vehicle control (e.g., ethanol) as negative controls.

-

Incubate the plate statically at 37°C for 24-48 hours in a humidified chamber to prevent evaporation.

-

Gently remove the culture medium from each well using a multichannel pipette.

-

Wash the wells twice with 200 µL of PBS to remove planktonic cells.

-

Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with 200 µL of distilled water.

-

Dry the plate at room temperature.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a plate reader.

Protocol for Biofilm Dispersal:

-

Follow steps 1-3 of the inhibition protocol, but add 200 µL of the diluted bacterial suspension to each well.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Carefully remove the supernatant and gently wash the wells once with PBS.

-

Add 200 µL of fresh medium containing serial dilutions of C2DA to the wells with pre-formed biofilms.

-

Incubate for a further 2-24 hours at 37°C.

-

Proceed with steps 6-12 of the inhibition protocol to quantify the remaining biofilm.

Caption: Workflow for biofilm inhibition and dispersal assays.

Persister Cell Viability Assay

This protocol is designed to assess the effect of C2DA on the viability of antibiotic-tolerant persister cells.

Materials:

-

Stationary phase planktonic or biofilm-derived bacterial culture

-

High concentration of a bactericidal antibiotic (e.g., ciprofloxacin, tobramycin)

-

This compound (C2DA)

-

Phosphate-buffered saline (PBS)

-

Agar plates for colony forming unit (CFU) counting

Protocol:

-

Isolate persister cells by treating a stationary phase culture (planktonic or dispersed biofilm) with a high concentration of an antibiotic (e.g., 100x MIC) for 3-5 hours to kill the susceptible population.

-

Wash the remaining persister cells with PBS to remove the antibiotic.

-

Resuspend the persister cells in fresh medium.

-

Divide the persister cell suspension into four treatment groups:

-

No treatment (control)

-

Antibiotic alone

-

C2DA alone

-

Antibiotic + C2DA

-

-

Incubate the treatments at 37°C for a defined period (e.g., 24 hours).

-

At designated time points, take aliquots from each treatment group.

-

Perform serial dilutions in PBS and plate onto appropriate agar plates.

-

Incubate the plates overnight at 37°C.

-

Count the colonies to determine the number of viable cells (CFU/mL) in each treatment group. A significant reduction in CFUs in the "Antibiotic + C2DA" group compared to the "Antibiotic alone" group indicates that C2DA reverts persisters to a susceptible state.

Conclusion and Future Directions

This compound represents a paradigm shift in combating bacterial biofilms, moving from direct killing to modulating the inherent biological processes of the bacteria themselves. Its ability to induce dispersal, prevent formation, and re-sensitize tolerant persister cells makes it a highly attractive candidate for therapeutic and industrial applications. Future research should focus on fully elucidating the DspS-DspR signaling cascade and identifying the complete downstream regulatory network. Furthermore, in vivo studies and the development of effective delivery mechanisms will be critical for translating the potential of C2DA into tangible clinical and industrial solutions for biofilm control.

References

- 1. mdpi.com [mdpi.com]

- 2. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study | Semantic Scholar [semanticscholar.org]

- 5. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]

- 9. Signal Transduction and Regulation of the <em>cis</em>-2-Decenoic Acid Induced Biofilm Dispersion Response in <em>Pseudomonas aeruginosa</em> - ProQuest [proquest.com]

The Discovery and Role of cis-2-Decenoic Acid in Pseudomonas aeruginosa: A Technical Guide

Abstract

Pseudomonas aeruginosa, an opportunistic human pathogen, is notorious for its ability to form robust biofilms, contributing to chronic infections and increased antibiotic resistance. A significant breakthrough in understanding the regulation of P. aeruginosa biofilms was the discovery of cis-2-decenoic acid (cis-DA), a fatty acid signaling molecule. This technical guide provides an in-depth overview of the discovery, signaling pathways, and experimental methodologies related to cis-DA in P. aeruginosa. It is intended for researchers, scientists, and drug development professionals working to combat bacterial biofilms and antimicrobial resistance.

Introduction: The Discovery of a Novel Signaling Molecule

Pseudomonas aeruginosa employs a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate gene expression and collective behaviors, including biofilm formation and virulence. While acyl-homoserine lactones (AHLs) and the Pseudomonas quinolone signal (PQS) were well-established QS molecules, research uncovered a novel fatty acid signaling molecule, this compound (cis-DA), that acts as a biofilm dispersion autoinducer.[1][2] This molecule was first identified in the culture supernatants of P. aeruginosa and was found to induce the dispersal of established biofilms, not only of P. aeruginosa but also of a broad range of other Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[1][3][4]

The discovery of cis-DA has opened new avenues for anti-biofilm strategies. Unlike traditional antibiotics that aim to kill bacteria, cis-DA-based approaches focus on disrupting the biofilm's protective structure, potentially rendering the bacteria more susceptible to conventional antimicrobial agents and the host immune system.[1][5]

Quantitative Data on this compound Activity

The efficacy of cis-DA in various biological contexts has been quantified in numerous studies. The following tables summarize key quantitative data regarding its effective concentrations for biofilm dispersal, impact on persister cells, and synergistic effects with antibiotics.

Table 1: Effective Concentrations of this compound (cis-DA)

| Biological Activity | Organism(s) | Effective cis-DA Concentration | Reference(s) |

| Biofilm Dispersion | Pseudomonas aeruginosa | 10 nM - 620 nM | [4][6] |

| Biofilm Dispersion | Escherichia coli, Klebsiella pneumoniae | 100 nM, 310 nM, 620 nM | [7] |

| Biofilm Dispersion | Bacillus subtilis, Salmonella enterica, Staphylococcus aureus, E. coli | Not specified | [3] |

| Inhibition of Biofilm Formation | Pseudomonas aeruginosa PAO1 | 2.5 nM | [8] |

| Inhibition of Biofilm Formation | Staphylococcus aureus MRSA | 734 µM | [8] |

| Reverting Persister Cells | Pseudomonas aeruginosa | 100 nM | [3] |

| Reverting Persister Cells | Escherichia coli | 310 nM | [3] |

| Reduction in Persister Cell Number | Pseudomonas aeruginosa, E. coli | 100 nM (for P. aeruginosa) | [1] |

Table 2: Synergistic Effects of cis-DA with Antimicrobials

| Organism | Antimicrobial Agent | cis-DA Concentration | Observed Effect | Reference(s) |

| Pseudomonas aeruginosa PAO1 | Tobramycin | 100 nM | >1.5-log decrease in viability compared to antibiotic alone | [8] |

| Pseudomonas aeruginosa PAO1 | Ciprofloxacin | 100 nM | 1- and 2-log decreases in viability compared to antibiotic alone | [3] |

| Pseudomonas aeruginosa | Tobramycin | 100 nM | MIC decreased from >400 µg/ml to 64 µg/ml | [4][6] |

| Pseudomonas aeruginosa | Ciprofloxacin | 100 nM | Significant reduction in biofilm | [4][6] |

| Staphylococcus aureus MRSA | Various antibiotics | Not specified | Significant decrease in cell viability | [1] |

Signaling Pathways of this compound

The precise signaling cascade initiated by cis-DA is an active area of research, with several key components identified. Microarray analysis has revealed that cis-DA regulates 666 genes in P. aeruginosa, indicating a global regulatory role.[1][4][6][8][9] These genes are involved in motility, chemotaxis, cell attachment, the TCA cycle, and virulence.[1][8] Two primary models for cis-DA signal transduction have been proposed.

The DspS/DspR Two-Component System

One proposed pathway involves a two-component regulatory system consisting of the unorthodox hybrid sensor kinase DspS and the DNA-binding response regulator DspR.[10] In this model, DspS senses the extracellular cis-DA signal, leading to a phosphorylation cascade that ultimately modulates the activity of DspR. DspR then binds to the promoter regions of target genes to regulate their expression, leading to the dispersion phenotype.

The FadD1 Receptor Model

More recent evidence suggests that the long-chain fatty acid-CoA ligase FadD1 acts as a receptor for cis-DA.[11][12] According to this model, cis-DA binds to FadD1 with high affinity, which then enhances the binding of FadD1 to the promoter region of the lasR gene. LasR is a key transcriptional regulator at the top of the quorum-sensing hierarchy in P. aeruginosa. By modulating LasR expression, FadD1 can globally influence the expression of numerous genes involved in biofilm formation and virulence.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of cis-DA.

Bacterial Strains and Culture Conditions

-

Bacterial Strains: Pseudomonas aeruginosa PAO1 and PA14 are commonly used wild-type strains.

-

Growth Media: Luria-Bertani (LB) broth is typically used for overnight cultures. For biofilm experiments, M9 minimal medium is often employed.

-

Culture Conditions: Cultures are generally grown at 37°C with agitation (e.g., 220 rpm) for planktonic growth.

Extraction and Quantification of this compound

-

Sample Preparation: Centrifuge bacterial cultures to pellet the cells. The supernatant is collected and filtered through a 0.22 µm filter to remove any remaining bacteria.

-

Extraction: The cell-free supernatant is acidified (e.g., with HCl) and then extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic phase is collected and evaporated to dryness under a stream of nitrogen. The residue is then resuspended in a small volume of a suitable solvent (e.g., methanol).

-

Quantification: The concentration of cis-DA is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][12]

Biofilm Dispersion Assays

-

Continuous Culture Tube Reactor:

-

Grow biofilms in a continuous culture system (e.g., silicone tubing) for a specified period (e.g., 6 days).[2]

-

Introduce medium containing the desired concentration of synthetic cis-DA or a carrier control into the reactor.

-

Collect the effluent from the reactor and measure the optical density at 600 nm (OD600) to quantify the dispersed cells.[13]

-

-

Microtiter Plate Assay:

-

Grow biofilms in 96-well microtiter plates.

-

After biofilm formation, replace the medium with fresh medium containing various concentrations of cis-DA.

-

After a set incubation period, quantify the remaining biofilm using crystal violet staining or determine the viability of the dispersed cells by plating the supernatant.

-

Gene Expression Analysis (Microarray)

-

Biofilm Growth: Cultivate P. aeruginosa biofilms on a suitable surface (e.g., the interior of tubing in a continuous flow system).

-

Treatment: Expose the established biofilms to a specific concentration of cis-DA (e.g., 100 nM) or a carrier control for a defined period.

-

RNA Extraction: Harvest the biofilm cells and extract total RNA using a commercial kit. Treat the RNA with DNase I to remove any contaminating DNA.

-

cDNA Synthesis and Labeling: Synthesize cDNA from the RNA templates and label it with fluorescent dyes (e.g., Cy3 and Cy5).

-

Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for the P. aeruginosa genome.

-

Data Analysis: Scan the microarray and analyze the fluorescence intensities to determine the differential gene expression between the cis-DA-treated and control samples.[9]

Synthesis of this compound

The biosynthesis of cis-DA in P. aeruginosa is linked to the gene dspI (PA14_54640), which is an ortholog of PA0745.[1][8] This gene encodes a putative enoyl-CoA hydratase/isomerase. Inactivation of dspI abolishes the production of cis-DA and leads to the formation of thicker biofilms.[2] The expression of dspI is cell-density dependent, which is consistent with the role of cis-DA as a cell-to-cell communication molecule.[2]

Conclusion and Future Directions

The discovery of this compound has fundamentally advanced our understanding of biofilm regulation in Pseudomonas aeruginosa. This fatty acid signaling molecule represents a promising target for the development of novel anti-biofilm therapeutics. By inducing biofilm dispersion and reverting persister cells to an antibiotic-susceptible state, cis-DA and its analogs have the potential to be used as adjunctive therapies to enhance the efficacy of existing antibiotics.

Future research should focus on further elucidating the intricate signaling network of cis-DA, including the precise mechanisms of action of the DspS/DspR and FadD1 pathways. A deeper understanding of the downstream targets of these pathways will be crucial for designing targeted interventions. Furthermore, the development of stable and potent synthetic analogs of cis-DA could lead to the next generation of anti-biofilm drugs, offering a much-needed solution to the growing problem of chronic, biofilm-associated infections.

References

- 1. Control of Biofilms with the Fatty Acid Signaling Molecule this compound | MDPI [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Control of Biofilms with the Fatty Acid Signaling Molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Signal Transduction and Regulation of the <em>cis</em>-2-Decenoic Acid Induced Biofilm Dispersion Response in <em>Pseudomonas aeruginosa</em> - ProQuest [proquest.com]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. journals.asm.org [journals.asm.org]

The Role of cis-2-Decenoic Acid as a Diffusible Signal Factor: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Decenoic acid (C2DA) is a medium-chain unsaturated fatty acid that has emerged as a significant diffusible signal factor (DSF) in microbial communication.[1][2][3] Initially identified as an autoinducer for biofilm dispersion in Pseudomonas aeruginosa, its activity has since been demonstrated across a broad spectrum of Gram-negative and Gram-positive bacteria, as well as the fungal pathogen Candida albicans.[1][4][5] This cross-kingdom signaling capability makes C2DA a compelling molecule for the development of novel anti-biofilm and antimicrobial therapies.[1][4] Biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics and pose a significant challenge in clinical and industrial settings.[1][6][7] C2DA's ability to induce biofilm dispersal, inhibit biofilm formation, and revert dormant persister cells to an antibiotic-susceptible state offers a promising strategy to combat these resilient microbial communities.[1][4][8] This technical guide provides a comprehensive overview of the core functions of C2DA, including its signaling pathways, quantitative effects on various microorganisms, and detailed experimental protocols for its study.

Core Mechanisms of Action

This compound exerts its influence on microbial behavior through several key mechanisms:

-

Biofilm Dispersion: C2DA triggers the active release of cells from established biofilms, a process known as dispersion.[1][9] This transition from a sessile, protected state to a planktonic, free-swimming phenotype renders the bacteria more susceptible to antimicrobial agents.[1][10]

-

Biofilm Formation Inhibition: At varying concentrations, C2DA can prevent the initial attachment of microbial cells to surfaces, thereby inhibiting the formation of biofilms.[1][10]

-

Persister Cell Reversion: C2DA can induce a metabolic shift in dormant, antibiotic-tolerant persister cells, "awakening" them and restoring their susceptibility to conventional antibiotics.[4][8][11] This is a critical function, as persister cells are a major contributor to the recalcitrance of chronic infections.[4][8]

-

Cross-Kingdom Signaling: C2DA exhibits inter-kingdom activity, notably affecting the fungal pathogen Candida albicans by inhibiting its transition to the more virulent hyphal form and subsequent biofilm formation.[1][12][13]

Quantitative Data on this compound Activity

The efficacy of C2DA varies depending on the microbial species and the specific effect being measured. The following tables summarize the quantitative data available from key studies.

| Table 1: Effective Concentrations of this compound on Bacterial Biofilms | |||

| Bacterial Species | Gram Stain | Effect | Effective Concentration |

| Pseudomonas aeruginosa | Negative | Biofilm Dispersion | 100 nM[10] |

| Pseudomonas aeruginosa | Negative | Biofilm Inhibition | 2.5 nM[10] |

| Escherichia coli | Negative | Biofilm Dispersion | 310 nM[4][10] |

| Escherichia coli | Negative | Biofilm Inhibition | 310 nM[10] |

| Klebsiella pneumoniae | Negative | Biofilm Inhibition | 310 nM[10] |

| Salmonella enterica | Negative | Biofilm Dispersion | 310 nM[4][14] |

| Staphylococcus aureus (MRSA) | Positive | Biofilm Inhibition | 125 µg/mL (734 µM)[2][10] |

| Table 2: Effect of this compound on Candida albicans | ||

| Effect | Concentration | Observed Result |

| Inhibition of Germ-Tube Formation | 30 µM | ~70% reduction without inhibiting yeast growth[12][13] |

| Inhibition of Biofilm Formation (at 0 and 1 hr post-adhesion) | 300 µM | ~90% and ~60% reduction, respectively[12][13] |

| Downregulation of HWP1 gene expression | 60 µM | ~90% reduction[12][13] |

| Downregulation of ALS3 gene expression | 60 µM | ~70-80% reduction[12][13] |

| Table 3: Synergistic Effects of this compound with Antibiotics | |||

| Microorganism | Antibiotic | C2DA Concentration | Observed Effect |

| Pseudomonas aeruginosa | Tobramycin | Not specified | 1-log decrease in viability compared to antibiotic alone[4] |

| Pseudomonas aeruginosa | Ciprofloxacin | Not specified | 2-log decrease in viability compared to antibiotic alone[4] |

| Staphylococcus aureus (MRSA) | Linezolid | Not specified | Biofilm inhibition at concentrations 2 to 16 times lower than either agent alone[2] |

Signaling Pathways of this compound

The signaling cascade initiated by C2DA in Pseudomonas aeruginosa is complex and involves a two-component regulatory system. Recent research has identified the sensor kinase DspS and the response regulator DspR as key components in transducing the C2DA signal.[15][16] The pathway is thought to lead to a reduction in the intracellular levels of the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP), a key regulator of the switch between motile and sessile lifestyles in bacteria.[1][17] Lower levels of c-di-GMP are associated with increased motility and decreased biofilm formation.[1]

Caption: this compound Signaling Pathway in P. aeruginosa.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of C2DA's effects. The following are generalized protocols for key experiments.

Biofilm Inhibition Assay (Microtiter Plate Method)

This assay is used to determine the concentration of C2DA that inhibits the formation of biofilms.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]

- 4. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. The Novel Effect of this compound on Biofilm Producing Pseudomonas aeruginosa [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. benchchem.com [benchchem.com]

- 11. The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (Open Access) Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid. (2011) | Yu-Qian Zhang | 29 Citations [scispace.com]

- 13. Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]

- 15. Signal Transduction and Regulation of the <em>cis</em>-2-Decenoic Acid Induced Biofilm Dispersion Response in <em>Pseudomonas aeruginosa</em> - ProQuest [proquest.com]

- 16. cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

The Architect of Dispersal: A Technical Guide to the cis-2-Decenoic Acid Signaling Pathway in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Decenoic acid (cis-2-DA), a diffusible signal factor (DSF) family fatty acid, has emerged as a crucial signaling molecule in Gram-negative bacteria, orchestrating a sophisticated network that governs critical behaviors such as biofilm dispersal, antibiotic susceptibility, and the resuscitation of dormant persister cells. Initially identified in Pseudomonas aeruginosa, its influence extends across species, highlighting its potential as a broad-spectrum therapeutic target. This technical guide provides an in-depth exploration of the core cis-2-DA signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to empower researchers and drug development professionals in harnessing its potential.

Introduction: The Language of Fatty Acids

Cell-to-cell communication is fundamental to bacterial survival and pathogenesis. Gram-negative bacteria employ a diverse arsenal of signaling molecules to coordinate collective behaviors. Among these, the DSF family of fatty acids has garnered significant attention for its role in interspecies and even inter-kingdom communication. This compound, a medium-chain unsaturated fatty acid, is a key member of this family, primarily known for its ability to induce the transition from a sessile, biofilm-associated lifestyle to a motile, planktonic state.[1][2] This dispersal mechanism is not merely a passive release but an active, regulated process with profound implications for chronic infections and antibiotic resistance. Understanding the intricacies of the cis-2-DA signaling pathway is therefore paramount for the development of novel anti-biofilm and anti-persister strategies.

The Core Signaling Pathway in Pseudomonas aeruginosa

While the cis-2-DA signaling pathway is not universally conserved across all Gram-negative bacteria, extensive research in the opportunistic pathogen Pseudomonas aeruginosa has elucidated key components and their interactions. The current understanding points to a complex and potentially multi-pronged signaling cascade.

Recent groundbreaking research has identified the long-chain fatty acid-CoA ligase, FadD1 , as a receptor for cis-2-DA in P. aeruginosa.[3][4][5][6][7] This discovery is significant as it links fatty acid metabolism directly to quorum sensing. Upon binding cis-2-DA, FadD1's conformation is altered, enhancing its ability to bind to the promoter region of lasR, a master regulator of the las quorum-sensing system.[5][7] This interaction suggests that FadD1 functions at the apex of a signaling hierarchy, influencing the broader quorum-sensing network.

Another critical component implicated in the cis-2-DA response is DspS (PA4112) , a sensor/response regulator hybrid.[8][9] Inactivation of the dspS gene has been shown to impair both cis-2-DA-induced and native biofilm dispersion, suggesting its central role in translating the cis-2-DA signal into a physiological response.[8] While the precise mechanism of DspS activation by cis-2-DA is still under investigation, it is hypothesized to be a key transducer in the dispersal pathway.

The downstream effects of cis-2-DA signaling are vast, leading to the differential expression of hundreds of genes.[10][11] Transcriptomic analyses have revealed that cis-2-DA upregulates genes involved in motility and downregulates genes associated with biofilm formation and virulence.[10][12]

Quantitative Data Summary

The biological effects of cis-2-DA are concentration-dependent. The following tables summarize key quantitative data from published studies, providing a reference for experimental design and interpretation.

Table 1: Effective Concentrations of this compound

| Biological Effect | Gram-negative Species | Effective Concentration | Reference(s) |

| Biofilm Dispersal | Pseudomonas aeruginosa | 2.5 nM - 620 nM | [13][14] |

| Biofilm Prevention | Pseudomonas aeruginosa | 2.5 nM | [14] |

| Biofilm Prevention | Escherichia coli & Klebsiella pneumoniae | 310 nM | [14] |

| Reversion of Persister Cells | Pseudomonas aeruginosa & Escherichia coli | Not specified | [1][8][15] |

| Enhanced Antibiotic Efficacy | Pseudomonas aeruginosa | 310 nM | [16] |

| Enhanced Antibiotic Efficacy | E. coli, S. enterica | 310 nM | [13] |

Table 2: Impact of this compound on Biofilm Structure and Cell Viability

| Parameter | Gram-negative Species | Treatment | Result | Reference(s) |

| Biofilm Biomass | P. aeruginosa, E. coli, K. pneumoniae | 310 nM cis-2-DA + Antibiotic | >78% reduction | [14] |

| Planktonic Cell Count | P. aeruginosa, E. coli, S. enterica | 310 nM cis-2-DA | >3-fold increase | [13][14] |

| Persister Cell Viability | P. aeruginosa & E. coli | cis-2-DA + Antibiotic | >2-log decrease | [17][18] |

| Pyoverdine Production | Pseudomonas aeruginosa | dspI deletion (no cis-2-DA) | ~70% decrease | [19] |

Experimental Protocols

Reproducible and standardized methodologies are crucial for advancing our understanding of cis-2-DA signaling. This section provides detailed protocols for key experiments.

Biofilm Dispersal Assay (Static Microtiter Plate Method)

This protocol assesses the ability of cis-2-DA to disperse pre-formed biofilms.

Materials:

-

96-well polystyrene microtiter plates

-

Bacterial strain of interest (e.g., P. aeruginosa PAO1)

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

This compound stock solution (in ethanol or DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Procedure:

-

Biofilm Growth:

-

Inoculate the wells of a 96-well plate with a diluted overnight culture of the bacterial strain.

-

Incubate for 24-48 hours at the optimal growth temperature to allow for mature biofilm formation.

-

-

Treatment:

-

Carefully remove the planktonic cells by aspiration.

-

Wash the wells gently with PBS to remove non-adherent cells.

-

Add fresh medium containing various concentrations of cis-2-DA to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the cis-2-DA stock).

-

Incubate for a defined period (e.g., 1-24 hours).

-

-

Quantification of Dispersed Cells (Optional):

-

Measure the optical density (OD) of the supernatant at 600 nm to quantify the number of dispersed planktonic cells.

-

-

Quantification of Remaining Biofilm:

-

Discard the supernatant.

-

Wash the wells twice with PBS.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

-

Measure the absorbance at 570-595 nm using a microplate reader.

-

Transcriptomic Analysis (RNA-Seq)

This protocol outlines the general steps for analyzing the gene expression changes in response to cis-2-DA.

Materials:

-

Bacterial strain of interest

-

Growth medium

-

This compound

-

RNA extraction kit (e.g., TRIzol-based method)

-

DNase I

-

Ribosomal RNA (rRNA) depletion kit

-

cDNA library preparation kit

-

Next-generation sequencing (NGS) platform

-

Bioinformatics software for data analysis (e.g., DESeq2)

Procedure:

-

Bacterial Culture and Treatment:

-

Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic).

-

Treat the cultures with a specific concentration of cis-2-DA or a vehicle control for a defined period.

-

-

RNA Extraction and Purification:

-

Harvest the bacterial cells by centrifugation.

-

Extract total RNA using a suitable method, ensuring the rapid inactivation of RNases.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

Library Preparation and Sequencing:

-

Deplete rRNA from the total RNA samples.

-

Construct cDNA libraries from the rRNA-depleted RNA.

-

Sequence the cDNA libraries on an NGS platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Map the reads to the reference genome of the bacterial strain.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to cis-2-DA.

-

Conduct pathway and gene ontology enrichment analysis to understand the biological functions of the differentially expressed genes.

-

Implications for Drug Development

The multifaceted roles of cis-2-DA in bacterial physiology present several exciting avenues for therapeutic intervention:

-

Anti-Biofilm Agents: Molecules that mimic or enhance the activity of cis-2-DA could be developed as potent biofilm dispersal agents, rendering the bacteria more susceptible to conventional antibiotics.

-

Persister Cell Eradication: By "waking up" dormant persister cells, cis-2-DA or its analogs could be used as adjuvants to antibiotic therapy, leading to the complete eradication of chronic and recurrent infections.[1][8][15]

-

Virulence Factor Inhibition: Targeting the cis-2-DA signaling pathway could lead to the development of anti-virulence drugs that disarm pathogens without exerting selective pressure for resistance.

Conclusion and Future Directions

The this compound signaling pathway represents a paradigm of sophisticated chemical communication in Gram-negative bacteria. While significant strides have been made in identifying key components and their functions, particularly in P. aeruginosa, many questions remain. Future research should focus on:

-

Elucidating the complete signaling cascade: Identifying all the downstream effectors of FadD1 and DspS.

-

Characterizing the pathway in other Gram-negative species: Understanding the conservation and diversity of cis-2-DA signaling.

-

Investigating the interplay with other signaling networks: Exploring the crosstalk between the cis-2-DA pathway and other quorum-sensing systems.

-

Developing potent and specific modulators: Designing novel molecules that can be used to therapeutically manipulate this pathway.

A deeper understanding of this intricate signaling network holds the promise of novel and effective strategies to combat the growing threat of antibiotic-resistant bacterial infections.

References

- 1. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. The fatty acid signaling molecule this compound increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virtual Screening Uncovers DspS Activators That Disperse Pseudomonas aeruginosa Biofilms | CoLab [colab.ws]

- 10. Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Dissection of the this compound signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]

- 14. microbiologyresearch.org [microbiologyresearch.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Control of Biofilms with the Fatty Acid Signaling Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural and functional studies on Pseudomonas aeruginosa DspI: implications for its role in DSF biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Inter-kingdom Signaling Effects of cis-2-Decenoic Acid on Candida albicans

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the molecular interactions, signaling pathways, and phenotypic outcomes resulting from the exposure of the opportunistic fungal pathogen Candida albicans to the bacterial signaling molecule cis-2-decenoic acid and its close structural analogs.

Executive Summary

Candida albicans is a major opportunistic fungal pathogen whose virulence is intrinsically linked to its ability to switch from a yeast to a filamentous hyphal form, a key step in biofilm formation and tissue invasion. Bacteria such as Pseudomonas aeruginosa produce the fatty acid signaling molecule, this compound (cis-DA), which functions as an inter-kingdom signal that can modulate C. albicans pathophysiology.[1][2][3] This document provides a technical overview of the effects of cis-DA and its well-studied analog, cis-2-dodecenoic acid (BDSF), on C. albicans. It details the inhibitory mechanisms against virulence factors, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways. The findings underscore the potential of exploiting this inter-kingdom communication channel for novel antifungal therapeutic strategies.

Quantitative Data on the Effects of this compound Analogs

The biological activity of this compound and its analogs has been quantified across several key virulence-related phenotypes in C. albicans. The following tables summarize these findings for comparative analysis. Note that "BDSF" refers to cis-2-dodecenoic acid, a closely related and potent analog.

Table 1: Inhibitory Effects on C. albicans Biofilm and Morphogenesis

| Compound | Concentration | Effect | Percentage Inhibition | Reference |

|---|---|---|---|---|

| BDSF / trans-BDSF | 30 µM | Reduction of germ-tube formation | ~70% | [4][5] |

| BDSF / trans-BDSF | 300 µM | Inhibition of biofilm formation (at 0h) | ~90% | [4][5] |

| BDSF / trans-BDSF | 300 µM | Inhibition of biofilm formation (at 1h) | ~60% | [4][5] |

| cis-DA | 2.5 nM | Prevention of P. aeruginosa biofilm formation | Not specified for C. albicans | [1] |

| cis-DA | Not specified | Induces biofilm dispersion response | Not quantified |[1][2] |

Table 2: Downregulation of Hyphae-Specific and Adhesion-Related Genes in C. albicans

| Compound | Concentration | Gene Target | Percentage Downregulation | Reference |

|---|---|---|---|---|

| BDSF / trans-BDSF | 60 µM | HWP1 (Hyphal Wall Protein 1) | ~90% | [4][5] |

| BDSF / trans-BDSF | 60 µM | ALS3 (Agglutinin-Like Sequence 3) | 70-80% | [4][5] |

| BDSF | 100 µmol/L | ALS3 | 87.4% | [6] |

| BDSF | 100 µmol/L | ALS9 | 61.9% | [6] |

| BDSF | 100 µmol/L | MNT2 | 30.5% |[6] |

Table 3: Inhibition of C. albicans Adhesion and Virulence Factors

| Compound | Concentration | Effect | Percentage Reduction | Reference |

|---|---|---|---|---|

| BDSF | 30 µmol/L | Adhesion to epithelial cells | 36.9% | [6][7] |

| BDSF | 30 µmol/L | Damage to epithelial cells | 42.3% | [6][7] |

| BDSF | 200 µmol/L | Phospholipase activity | 100% (Complete inhibition) |[6][7] |

Signaling Pathways and Mechanism of Action

This compound and its analogs primarily target the yeast-to-hyphae morphological transition, a critical virulence trait of C. albicans.[8] This inhibition is not typically associated with fungicidal activity at effective signaling concentrations, suggesting a specific interference with developmental pathways rather than general toxicity.[5]

The core mechanism involves the transcriptional repression of genes essential for hyphal formation and biofilm development.

-

Inhibition of Morphogenesis: The molecule suppresses the formation of germ tubes, the initial stage of hyphal development.[4][5][6]

-

Transcriptional Downregulation: This morphological inhibition is underpinned by the significant downregulation of key hyphae-specific and adhesion-related genes, including HWP1 and ALS3.[4][5] These genes are crucial for cell wall structure and adhesion to host cells during infection. Further studies have shown downregulation of other adhesion genes like ALS9 and MNT2.[6]

-

Disruption of Biofilm Integrity: By preventing hyphal formation, cis-DA and its analogs effectively block the development of robust, structured biofilms, which are notoriously resistant to conventional antifungal agents.[1][4][5]

Figure 1: Proposed signaling pathway for cis-DA-mediated virulence attenuation in C. albicans.

Experimental Protocols

Reproducible and standardized methods are essential for studying the effects of signaling molecules on C. albicans. The following protocols are foundational for the data presented in this paper.

Protocol for C. albicans Biofilm Formation Assay (96-Well Plate)

This protocol establishes a static biofilm model suitable for high-throughput screening.[9][10]

-

Strain Preparation: Inoculate C. albicans from a fresh plate into Yeast Extract Peptone Dextrose (YEPD) broth and grow overnight at 30°C with agitation.

-

Cell Standardization: Harvest the overnight culture by centrifugation, wash twice with sterile Phosphate-Buffered Saline (PBS), and resuspend in a biofilm-growth medium (e.g., RPMI-1640). Adjust the cell density to a final OD₆₀₀ of 0.5-1.0 (~1x10⁷ cells/mL).[9]

-

Adhesion Step: Add 100 µL of the standardized cell suspension to the wells of a flat-bottomed 96-well polystyrene plate. To test inhibition, add the desired concentration of cis-DA at this stage.

-

Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation (e.g., 250 rpm) to allow for cell adherence.[9][11]

-

Washing: Carefully remove the planktonic (non-adherent) cells by aspirating the medium. Gently wash each well twice with 200 µL of sterile PBS, taking care not to disturb the adhered cells.

-

Biofilm Growth: Add 200 µL of fresh growth medium (with or without the test compound) to each well. Seal the plate with a breathable membrane and incubate for 24-48 hours at 37°C to allow for biofilm maturation.

Protocol for Quantification of Biofilm Metabolic Activity (XTT Assay)

The XTT assay provides a colorimetric quantification of biofilm viability by measuring metabolic activity.[4][9]

-

Reagent Preparation: Prepare an XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution and a menadione solution. Immediately before use, mix the XTT and menadione solutions.

-

Biofilm Washing: Following the biofilm growth phase (Protocol 4.1), carefully remove the supernatant and wash the biofilms twice with PBS to remove any remaining planktonic cells.

-

Assay Reaction: Add 100 µL of the XTT-menadione solution to each well containing a biofilm and to control wells (no biofilm).

-

Incubation: Incubate the plate in the dark at 37°C for 1-3 hours. Metabolically active cells will reduce the XTT salt to a soluble formazan product, resulting in a color change.

-

Measurement: Measure the absorbance of the supernatant at 490 nm using a microplate reader. The intensity of the color is proportional to the metabolic activity of the biofilm.

Protocol for Real-Time RT-PCR Gene Expression Analysis

This method quantifies the change in mRNA levels of target genes in response to cis-DA.[4][5]

-

Sample Preparation: Grow C. albicans in the presence or absence of cis-DA under hyphae-inducing conditions for a defined period (e.g., 3-4 hours).

-

RNA Extraction: Harvest cells and rapidly freeze them. Extract total RNA using a standard protocol (e.g., hot acid phenol-chloroform extraction or a commercial kit) followed by DNase treatment to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (HWP1, ALS3, etc.) and a reference (housekeeping) gene (e.g., ACT1). Use a fluorescent dye like SYBR Green for detection.

-

Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treatment group to the untreated control.

Figure 2: A generalized workflow for in vitro analysis of C. albicans biofilms.

The Context of Inter-kingdom Signaling

The interaction between this compound and C. albicans is a classic example of inter-kingdom signaling, where molecules produced by one biological kingdom (Bacteria) influence the behavior and gene expression of another (Fungi).[8] This cross-talk is common in polymicrobial environments like the human gut or in chronic wound infections, where bacteria and fungi coexist.

-

Bacterial Origin: cis-DA is produced by the Gram-negative bacterium Pseudomonas aeruginosa.[1]

-

Fungal Response: C. albicans perceives this bacterial signal and responds by downregulating key virulence programs, primarily the switch to the invasive hyphal form.[2][8]

-

Ecological Significance: This interaction may represent a competitive strategy by bacteria to limit the growth and virulence of a fungal competitor, thereby influencing the microbial balance within a shared niche.

Figure 3: Conceptual diagram of cis-DA-mediated inter-kingdom signaling.

Conclusion and Future Perspectives

The bacterial signal this compound and its analogs function as potent inhibitors of key Candida albicans virulence traits, namely the yeast-to-hyphae transition and subsequent biofilm formation. This is achieved through the specific downregulation of essential morphogenesis and adhesion genes. The data strongly support the role of these fatty acids as crucial mediators of inter-kingdom communication.

For drug development professionals, these findings present a compelling opportunity. Targeting virulence pathways, rather than viability, offers a strategy that may exert less selective pressure for the development of resistance. Future research should focus on:

-

Receptor Identification: Elucidating the specific molecular receptor(s) and upstream signaling components in C. albicans that recognize cis-DA.

-

In Vivo Efficacy: Expanding on preliminary in vivo studies to confirm the efficacy of these molecules in relevant animal models of candidiasis.[6][7]

-

Synergistic Potential: Further exploring the synergistic effects of cis-DA with conventional antifungal drugs to enhance their efficacy against resistant biofilms.[12][13][14]

Harnessing the language of microbial communication provides a promising avenue for the development of next-generation anti-infective therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (Open Access) Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid. (2011) | Yu-Qian Zhang | 29 Citations [scispace.com]

- 5. Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. besjournal.com [besjournal.com]

- 7. Protective Effects of cis-2-Dodecenoic Acid in an Experimental Mouse Model of Vaginal Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cis-2-dodecenoic Acid Mediates Its Synergistic Effect with Triazoles by Interfering with Efflux Pumps in Fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. besjournal.com [besjournal.com]

The Biosynthesis of cis-2-Decenoic Acid in Bacteria: A Technical Guide for Researchers

Abstract

cis-2-Decenoic acid (cis-DA) is a fatty acid signaling molecule utilized by various bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa, to regulate biofilm formation, dispersal, and virulence. Its synthesis is intrinsically linked to the bacterial fatty acid biosynthesis (FAS-II) pathway, with the key enzyme DspI, a putative enoyl-CoA hydratase/isomerase, playing a pivotal role. This technical guide provides a comprehensive overview of the biosynthesis of cis-DA, detailing the proposed enzymatic steps, key molecular players, and relevant quantitative data. It also includes detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this important signaling molecule, intended to serve as a valuable resource for researchers in microbiology, drug discovery, and molecular biology.

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. A key mechanism governing the lifecycle of these communities is cell-to-cell communication, or quorum sensing. In recent years, a class of fatty acid signaling molecules has emerged as crucial mediators of these processes. Among them, this compound (cis-DA), first identified in Pseudomonas aeruginosa, has garnered significant attention for its role in inducing biofilm dispersion and reverting antibiotic-tolerant persister cells to a susceptible state.[1][2] Understanding the biosynthetic pathway of cis-DA is therefore of paramount importance for the development of novel therapeutic strategies aimed at disrupting bacterial biofilms.

This guide will provide an in-depth exploration of the molecular machinery responsible for the synthesis of cis-DA in bacteria, with a particular focus on P. aeruginosa.

The Core Biosynthesis Pathway

The biosynthesis of cis-DA is believed to be an offshoot of the highly conserved bacterial fatty acid synthesis (FAS-II) pathway. The central enzyme implicated in its production is DspI, a homolog of the Xanthomonas campestris RpfF protein.[3] DspI is a putative enoyl-CoA hydratase/isomerase belonging to the crotonase superfamily.[3][4][5]

The proposed biosynthetic route begins with intermediates from the FAS-II cycle. While the precise immediate precursor has not been definitively elucidated in P. aeruginosa, based on the function of its homolog RpfF in other bacteria, it is hypothesized that DspI acts on a 10-carbon fatty acyl intermediate.

The key proposed enzymatic step is the isomerization of a trans-2-enoyl-ACP or trans-2-enoyl-CoA intermediate to its cis-2- counterpart, which is then released as free this compound. In P. aeruginosa, the FabA-FabB pathway is known to be involved in unsaturated fatty acid synthesis, with FabA possessing β-hydroxyacyl-ACP dehydratase and isomerase activity.[1][6][7] It is plausible that DspI performs a similar isomerization on a C10 intermediate.

Key Enzymes and Their Proposed Functions

| Enzyme | Gene (P. aeruginosa PA14) | Proposed Function in cis-DA Biosynthesis | Key Catalytic Residues (DspI) |

| DspI | PA14_54640 (PA0745 ortholog) | Putative enoyl-CoA hydratase/isomerase; catalyzes the formation of the cis-2 double bond.[3][4][5] | Glu126, Glu146, Cys127, Cys131, Cys154[8][9] |

| FabA | PA3290 | β-hydroxyacyl-ACP dehydratase/isomerase; involved in general unsaturated fatty acid biosynthesis and may contribute to the precursor pool.[1][6] | Not Applicable |

| FabB | PA3289 | β-ketoacyl-ACP synthase I; involved in the elongation of fatty acids, including unsaturated ones.[6] | Not Applicable |

Quantitative Data

Quantitative data on the biosynthesis of cis-DA remains limited. The native concentration of cis-DA produced by P. aeruginosa PA14 in a laboratory biofilm has been measured, providing a physiologically relevant benchmark.

| Parameter | Value | Organism | Experimental Condition | Reference |

| Native cis-DA Concentration | 2.5 nM | P. aeruginosa PA14 | Laboratory biofilm in continuous culture | [4] |

| Exogenous Concentration for Dispersion | 310 nM | P. aeruginosa | Biofilm cultures | [10] |

| Inhibition of S. aureus Biofilm | 125 µg/mL | Staphylococcus aureus | In vitro assay | [11] |

| Inhibition of S. aureus Growth | ≥ 500 µg/mL | Staphylococcus aureus | In vitro assay | [11] |

Note: Kinetic parameters (Km, Vmax, kcat) for DspI with its native substrate are not yet available in the literature.

Signaling Pathway and Experimental Workflows

Proposed Biosynthesis Pathway of this compound

Caption: Proposed biosynthesis pathway of this compound in P. aeruginosa.

Experimental Workflow for cis-DA Extraction and Quantification

Caption: General workflow for the extraction and quantification of cis-DA.

Experimental Protocols

Extraction of this compound from Bacterial Culture

This protocol is adapted from methods for extracting similar fatty acid signaling molecules.

Materials:

-

Bacterial culture (e.g., P. aeruginosa grown in a suitable medium)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Centrifuge and appropriate centrifuge tubes

-

Separatory funnel

-

Rotary evaporator or nitrogen stream evaporator

-

Glass vials

Procedure:

-

Culture Growth: Grow the bacterial strain to the desired growth phase (late stationary phase is often optimal for signal production) in a liquid medium.

-

Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Solvent Extraction: a. Transfer the supernatant to a separatory funnel. b. Add an equal volume of ethyl acetate. c. Shake vigorously for 5 minutes and then allow the layers to separate. d. Collect the upper organic phase. e. Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.

-

Drying and Concentration: a. Pool the organic phases and dry over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

-

Storage: Store the dried extract in a glass vial at -20°C until analysis.

Quantification of this compound by GC-MS

Materials:

-

Extracted sample (from Protocol 4.1)

-

This compound standard

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Anhydrous pyridine

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in a suitable solvent to create a standard curve.

-

Derivatization: a. To the dried extract and each standard dilution, add anhydrous pyridine and the derivatization agent (e.g., BSTFA with 1% TMCS). b. Incubate at a suitable temperature (e.g., 60°C) for 1 hour to convert the carboxylic acid to its trimethylsilyl (TMS) ester.

-

GC-MS Analysis: a. Inject the derivatized samples and standards onto the GC-MS system. b. Use an appropriate temperature program for the GC oven to separate the components. c. Operate the mass spectrometer in either full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Data Analysis: a. Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum. b. Generate a standard curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

In Vitro DspI Enoyl-CoA Hydratase/Isomerase Assay (Hypothetical Protocol)

This protocol is a proposed method based on general enoyl-CoA hydratase assays and the putative function of DspI. The specific substrate and optimal conditions would need to be empirically determined.

Materials:

-

Purified DspI enzyme

-

Putative substrate: trans-2-decenoyl-CoA (requires synthesis)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading in the UV range (e.g., 263 nm)

-

Quenching solution (e.g., 10% perchloric acid)

-

HPLC system for product analysis

Procedure:

-

Enzyme Preparation: Purify recombinant DspI using standard protein purification techniques (e.g., affinity chromatography).

-

Substrate Preparation: Synthesize trans-2-decenoyl-CoA from trans-2-decenoic acid and Coenzyme A.

-

Enzymatic Reaction: a. Prepare a reaction mixture containing the assay buffer and the trans-2-decenoyl-CoA substrate. b. Initiate the reaction by adding a known amount of purified DspI. c. Monitor the reaction by observing the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-CoA double bond. d. Alternatively, for isomerase activity, stop the reaction at different time points by adding a quenching solution.

-

Product Analysis: a. Analyze the quenched reaction mixtures by HPLC to separate the substrate (trans-2-decenoyl-CoA) from the potential products (cis-2-decenoyl-CoA and 3-hydroxydecanoyl-CoA). b. Quantify the formation of cis-2-decenoyl-CoA to determine the isomerase activity of DspI.

-

Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) by measuring the initial reaction rates at varying substrate concentrations.

Conclusion and Future Directions

The biosynthesis of this compound represents a critical aspect of bacterial communication and biofilm dynamics. While the key enzyme DspI has been identified, further research is necessary to fully elucidate the entire biosynthetic pathway. Future studies should focus on definitively identifying the immediate precursor of cis-DA in P. aeruginosa, characterizing the substrate specificity and kinetic parameters of DspI, and investigating the potential involvement of other enzymes in the pathway, such as a specific thioesterase for the release of the final product. A complete understanding of this pathway will undoubtedly pave the way for the development of novel anti-biofilm therapeutics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The Fatty Acid Signaling Molecule this compound Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fatty acid biosynthesis in Pseudomonas aeruginosa: cloning and characterization of the fabAB operon encoding beta-hydroxyacyl-acyl carrier protein dehydratase (FabA) and beta-ketoacyl-acyl carrier protein synthase I (FabB) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Structural and functional studies on Pseudomonas aeruginosa DspI: implications for its role in DSF biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and functional studies on Pseudomonas aeruginosa DspI: implications for its role in DSF biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unsaturated Fatty Acid, this compound, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]

- 11. This compound Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genetic Regulation of cis-2-Decenoic Acid Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Decenoic acid (C2DA) is a fatty acid signaling molecule that belongs to the diffusible signal factor (DSF) family of quorum sensing molecules.[1] Initially identified in Pseudomonas aeruginosa, C2DA and its structural homologs play crucial roles in regulating a variety of bacterial behaviors, including biofilm formation and dispersal, virulence factor production, and antibiotic resistance.[1][2] Understanding the genetic regulatory networks that control the biosynthesis of C2DA is paramount for the development of novel therapeutic strategies targeting bacterial communication and pathogenesis. This guide provides a comprehensive overview of the core genetic components and signaling pathways governing C2DA production, supported by quantitative data, detailed experimental protocols, and visual diagrams of the regulatory mechanisms.

Core Genetic Locus: The rpf Gene Cluster

In many bacteria, the production and perception of DSF-family signals are governed by the rpf (regulation of pathogenicity factors) gene cluster. While the specific gene organization can vary between species, a conserved set of genes is central to this signaling system.

-

rpfF : This gene encodes the DSF synthase, a key enzyme responsible for the biosynthesis of the DSF signal molecule.[3] RpfF is a putative enoyl-CoA hydratase that utilizes intermediates from the fatty acid biosynthesis pathway to generate the characteristic cis-2-unsaturated fatty acid structure of DSF-family molecules.[4] In Pseudomonas aeruginosa, the gene dspI (PA14_54640) is the ortholog of rpfF and is required for C2DA production.[4][5]

-

rpfB : Often found in the same operon as rpfF, rpfB encodes a long-chain fatty acyl-CoA ligase. While not always essential for DSF synthesis, RpfB is thought to be involved in the activation of fatty acid precursors for DSF biosynthesis.[3]

-

rpfC : This gene encodes a membrane-bound hybrid sensor kinase that acts as the primary receptor for extracellular DSF.[3] RpfC perceives the DSF signal and initiates an intracellular signaling cascade.

-

rpfG : Encoding a response regulator, rpfG works in concert with rpfC to form a two-component signaling system. Upon activation by RpfC, RpfG modulates the intracellular levels of the second messenger cyclic dimeric GMP (c-di-GMP).[3]

Signaling Pathways and Regulation

The genetic regulation of C2DA production is a tightly controlled process involving both positive and negative feedback loops. Two primary signaling pathways have been elucidated: the RpfC/RpfG two-component system and the RpfR-mediated pathway.

The RpfC/RpfG Two-Component System

This is the canonical pathway for DSF signal transduction in many bacterial species, including Xanthomonas campestris.

-

Signal Synthesis : At low cell densities, the RpfF synthase produces a basal level of DSF.

-

Signal Perception : As the bacterial population grows, the extracellular concentration of DSF increases. Once a threshold concentration is reached, DSF binds to the sensor kinase RpfC.[6]

-

Phosphorylation Cascade : DSF binding induces a conformational change in RpfC, leading to its autophosphorylation. The phosphate group is then transferred to the response regulator RpfG.

-

Downstream Regulation : Phosphorylated RpfG becomes an active phosphodiesterase, which degrades c-di-GMP. The resulting decrease in c-di-GMP levels alleviates the repression of downstream genes, leading to changes in gene expression related to virulence and biofilm formation.[3]

Interestingly, RpfC can also act as a negative regulator of DSF synthesis. In the absence of DSF, RpfC can interact with and inhibit the activity of RpfF, thus preventing the overproduction of the signaling molecule.[3] Mutation of rpfC often leads to a significant increase in DSF production.[3][7]

The RpfR-Mediated Pathway

In some bacteria, such as Burkholderia cenocepacia, an alternative DSF receptor, RpfR, plays a key role.

-

Signal Perception : C2DA (in this context, also referred to as BDSF) binds directly to the cytoplasmic PAS domain of RpfR.

-

Conformational Change : This binding induces an allosteric conformational change in RpfR.

-

Enzymatic Activity : The conformational change activates the EAL domain of RpfR, which functions as a c-di-GMP phosphodiesterase.

-